molecular formula C19H28N4O2 B5468323 1'-acetyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide

1'-acetyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide

Cat. No. B5468323
M. Wt: 344.5 g/mol
InChI Key: RGPCSQJGAJEOLN-UHFFFAOYSA-N
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Description

The compound “1’-acetyl-N-(pyridin-3-ylmethyl)-1,4’-bipiperidine-4-carboxamide” is a complex organic molecule. It contains an acetyl group (CH3CO-), a pyridin-3-ylmethyl group, and a bipiperidine-4-carboxamide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would contain a bipiperidine ring (a type of piperidine ring, which is a six-membered ring with one nitrogen atom), an acetyl group attached to one of the carbons of the ring, and a carboxamide group attached to another carbon of the ring. The pyridin-3-ylmethyl group would be attached to the nitrogen of the bipiperidine ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The acetyl group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction. The carboxamide group could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, size, and the presence of various functional groups would all influence its properties, such as its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific studies or experimental data on this compound, it’s difficult to predict its mechanism of action. If this compound has biological activity, it could potentially interact with various enzymes or receptors in the body, but this would need to be confirmed with experimental studies .

Safety and Hazards

Without specific toxicity data or safety studies on this compound, it’s difficult to provide accurate information on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. If it shows promising biological activity, it could potentially be developed into a pharmaceutical drug. Alternatively, if it has interesting chemical properties, it could be used in various chemical reactions or processes .

properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-15(24)22-11-6-18(7-12-22)23-9-4-17(5-10-23)19(25)21-14-16-3-2-8-20-13-16/h2-3,8,13,17-18H,4-7,9-12,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPCSQJGAJEOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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